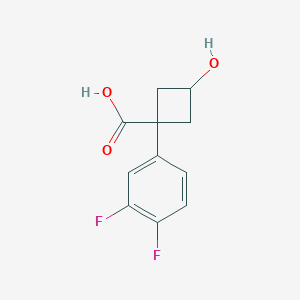![molecular formula C10H7F6NO2 B13178564 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 1087788-83-7](/img/structure/B13178564.png)
2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate: is an organic compound characterized by the presence of trifluoromethyl groups attached to both the ethyl and phenyl moieties. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate typically involves the reaction of 3-(trifluoromethyl)aniline with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the trifluoromethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate is used as a reagent in the synthesis of complex organic molecules. Its unique trifluoromethyl groups enhance the reactivity and stability of the resulting compounds.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. The trifluoromethyl groups can mimic the electronic properties of natural substrates, making it useful in biochemical assays.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl groups can improve the bioavailability and metabolic stability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate involves its interaction with molecular targets through its trifluoromethyl groups. These groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, which influence the compound’s binding affinity and specificity. The inductive effect of the trifluoromethyl groups can also modulate the electronic properties of the compound, enhancing its reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
- 2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate
- 2,2,2-trifluoroethyl N-[3-(trifluoromethoxy)phenyl]carbamate
- 2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate
Comparison: Compared to its analogs, 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate is unique due to the position of the trifluoromethyl group on the phenyl ring. This positional difference can significantly influence the compound’s reactivity, binding affinity, and overall chemical behavior. The presence of trifluoromethyl groups in both the ethyl and phenyl moieties enhances its stability and makes it a versatile reagent in various chemical reactions.
Eigenschaften
CAS-Nummer |
1087788-83-7 |
|---|---|
Molekularformel |
C10H7F6NO2 |
Molekulargewicht |
287.16 g/mol |
IUPAC-Name |
2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C10H7F6NO2/c11-9(12,13)5-19-8(18)17-7-3-1-2-6(4-7)10(14,15)16/h1-4H,5H2,(H,17,18) |
InChI-Schlüssel |
GPEOZDBOTBZPFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC(=O)OCC(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Azetidin-1-yl)methyl]-5-methylpyrimidine-4-carboxylic acid](/img/structure/B13178481.png)

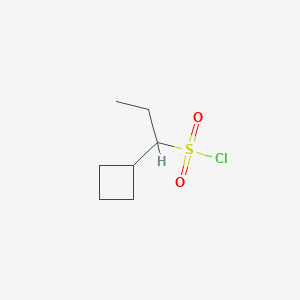


![2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13178514.png)
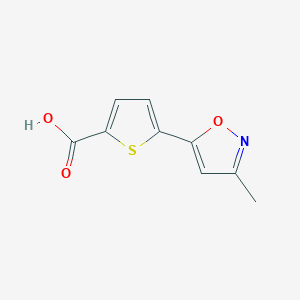
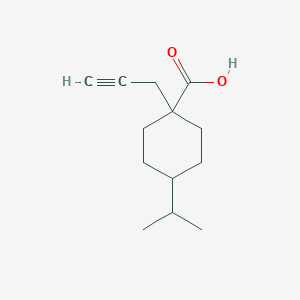
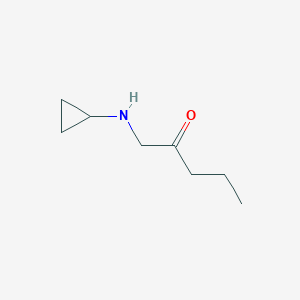
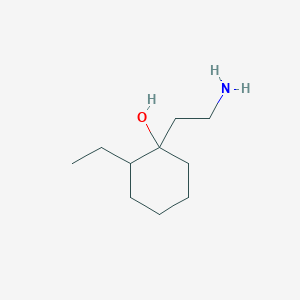
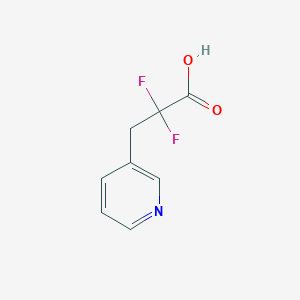

![6-[(2-Hydroxypropyl)(methyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B13178560.png)
